![molecular formula C8H7BN2O2 B3047762 [1,5]Naphthyridine-3-boronic acid CAS No. 1443112-44-4](/img/structure/B3047762.png)
[1,5]Naphthyridine-3-boronic acid
Overview
Description
[1,5]Naphthyridine-3-boronic acid is a boronic acid derivative of the heterocyclic compound 1,5-naphthyridine. . The structure of this compound consists of a naphthyridine ring system with a boronic acid functional group attached at the 3-position.
Mechanism of Action
Target of Action
1,5-naphthyridine derivatives, in general, have been noted for their significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . In particular, they have been used in Suzuki cross-coupling reactions .
Biochemical Pathways
The reactivity of 1,5-naphthyridines with various reagents suggests that they may influence a range of biochemical pathways .
Result of Action
1,5-naphthyridines, in general, have been noted for their wide variety of biological activities .
Preparation Methods
The synthesis of [1,5]Naphthyridine-3-boronic acid typically involves the use of boron reagents in Suzuki-Miyaura coupling reactions . The general synthetic route includes the reaction of 1,5-naphthyridine with a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid .
Chemical Reactions Analysis
[1,5]Naphthyridine-3-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This side reaction involves the loss of the boronic acid group, resulting in the formation of the corresponding naphthyridine.
Scientific Research Applications
[1,5]Naphthyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
[1,5]Naphthyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling, but lacks the heterocyclic structure of naphthyridine.
Pyridine-3-boronic Acid: Similar in structure but with a single pyridine ring instead of the fused naphthyridine system.
2,8-Disubstituted-1,5-naphthyridines: These compounds have different substituents at the 2 and 8 positions, which can affect their reactivity and biological activity.
The uniqueness of this compound lies in its fused heterocyclic structure, which imparts distinct chemical and biological properties compared to other boronic acid derivatives .
Properties
IUPAC Name |
1,5-naphthyridin-3-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRZMWFPSGZGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=N2)N=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292299 | |
| Record name | B-1,5-Naphthyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443112-44-4 | |
| Record name | B-1,5-Naphthyridin-3-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443112-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-1,5-Naphthyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)
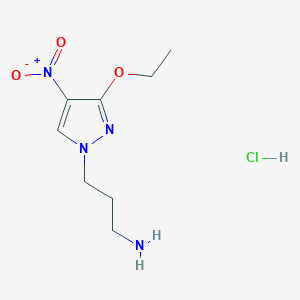
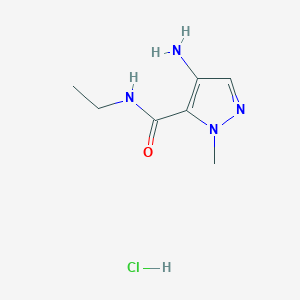
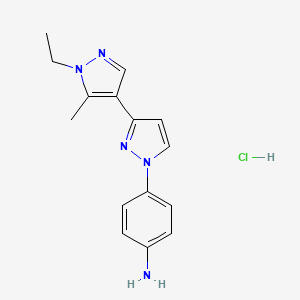
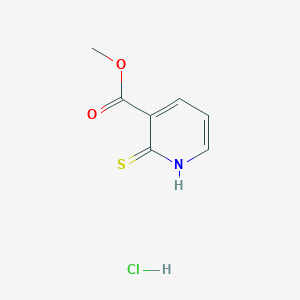
![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)

![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
![[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3047693.png)
![3-[(2-Chlorophenoxy)methyl]aniline hydrochloride](/img/structure/B3047696.png)
![4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride](/img/structure/B3047697.png)
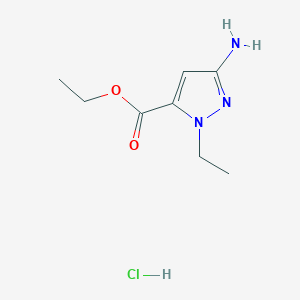
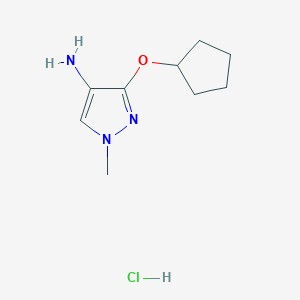
![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047702.png)
